4-Bromo-3',4'-dimethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3',4'-dimethylbenzophenone involves various palladium-catalyzed reactions, as seen in the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, which are formed from 2-(2-bromophenyl)imidazo[1,2-a]pyridines through a cascade process including CO insertion and C-H bond activation . Similarly, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a reaction of 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different conditions, with the possibility of cyclization reactions to form the final product . Additionally, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole through the modified Bischler method indicates the versatility of bromophenyl compounds in synthesizing complex structures .

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been characterized using various techniques. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, revealing intermolecular contacts through Hirshfeld surfaces and fingerprint plots . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds, indicating the complexity of bromophenyl derivatives .

Chemical Reactions Analysis

Bromophenyl compounds participate in a variety of chemical reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can undergo rearrangement . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers demonstrates the reactivity of bromophenyl compounds in forming polymers with specific molecular weights .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives are explored through various analyses. Density functional theory (DFT) calculations provide insights into the geometry, molecular electrostatic potential, and global reactivity parameters of these compounds . The thermal decomposition of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate yields different products, indicating the stability and reactivity of the bromophenyl moiety under thermal conditions .

Scientific Research Applications

Photodynamic Therapy Potential

4-Bromo-3',4'-dimethylbenzophenone derivatives have been explored for their potential in photodynamic therapy. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited excellent photophysical and photochemical properties, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Aromatic Nucleophilic Substitution

Another application is in the field of organic chemistry, where aromatic nucleophilic substitution reactions involving bromo-nitrobenzo derivatives, similar to 4-Bromo-3',4'-dimethylbenzophenone, have been investigated. Guerrera, Salerno, Lamartina, and Spinelli (1995) studied the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, revealing novel pathways for synthesizing various organic compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Photophysical Studies

Levin, Sul’timova, and Chaikovskaya (2005) conducted a study on the kinetics of reactions involving the 4,4'-dimethylbenzophenone triplet state. They examined the quenching kinetics of this compound in the presence of halophenols, providing insights into the photophysical properties of such compounds, which could have implications for understanding their behavior in various applications (Levin, Sul’timova, & Chaikovskaya, 2005).

Anticancer and Antioxidant Properties

Research by Dong et al. (2022) on methylated and acetylated derivatives of bromophenols, which are structurally related to 4-Bromo-3',4'-dimethylbenzophenone, indicated significant antioxidant and anticancer potential. This study highlights the therapeutic potential of bromophenol derivatives in medical applications (Dong et al., 2022).

Safety and Hazards

properties

IUPAC Name |

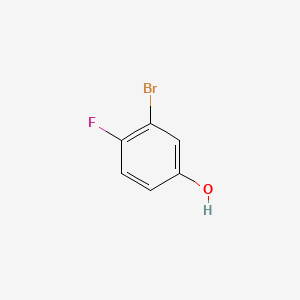

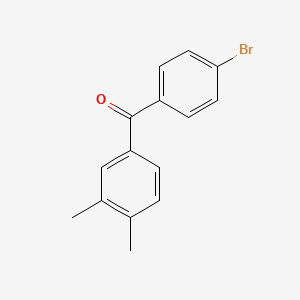

(4-bromophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRABLMGFHGWKIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373647 |

Source

|

| Record name | 4-Bromo-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3',4'-dimethylbenzophenone | |

CAS RN |

300383-01-1 |

Source

|

| Record name | 4-Bromo-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)